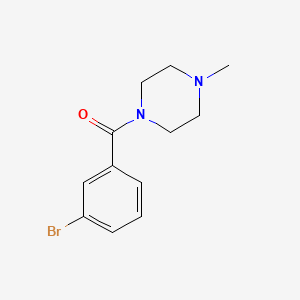

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDFKAKQJOXLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353810 | |

| Record name | 1-Bromo-3-(4-methylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331274-67-0 | |

| Record name | 1-Bromo-3-(4-methylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the basic properties of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical characteristics, explore a robust synthesis methodology, analyze its spectroscopic signature, and discuss its stability and potential applications as a pivotal building block in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a substituted aromatic ketone featuring a bromophenyl group linked to a 4-methylpiperazine moiety via a carbonyl bridge. This structural arrangement imparts a unique combination of lipophilicity and basicity, rendering it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 331274-67-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅BrN₂O | [1] |

| Molecular Weight | 283.17 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Purity | Commercially available up to 98% | [1] |

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of this compound is the amide coupling reaction between 3-bromobenzoic acid and 1-methylpiperazine. This reaction is a cornerstone of medicinal chemistry, and the choice of coupling reagent is critical for achieving high yields and purity.

Reaction Scheme:

Caption: Amide coupling of 3-bromobenzoic acid and 1-methylpiperazine.

Experimental Protocol: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and minimal side products.

Materials:

-

3-Bromobenzoic acid

-

1-Methylpiperazine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid. The formation of the activated ester is crucial for an efficient reaction.

-

Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aromatic Protons (δ 7.2-7.8 ppm): The 3-bromophenyl group will exhibit a complex multiplet in this region. The proton ortho to the bromine will likely be the most downfield, with the other three protons appearing as multiplets.

-

Piperazine Protons (δ 2.3-3.8 ppm): Due to the amide bond, the piperazine ring protons will be diastereotopic and appear as broad multiplets. The four protons adjacent to the carbonyl group will be more downfield than the four protons adjacent to the methyl group.

-

Methyl Protons (δ 2.3 ppm): The N-methyl group will likely appear as a singlet in this region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will appear as a singlet in the downfield region of the spectrum.

-

Aromatic Carbons (δ 120-138 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom will be significantly shifted.

-

Piperazine Carbons (δ ~40-55 ppm): The four distinct carbons of the piperazine ring will appear in this region.

-

Methyl Carbon (δ ~46 ppm): The N-methyl carbon will appear as a singlet.

Predicted Infrared (IR) Spectrum:

-

C=O Stretch (1630-1680 cm⁻¹): A strong absorption band in this region is characteristic of the amide carbonyl group.

-

C-N Stretch (1200-1350 cm⁻¹): A medium to strong band corresponding to the C-N bond of the amide.

-

Aromatic C-H Stretch (~3000-3100 cm⁻¹): Weak to medium bands in this region.

-

Aliphatic C-H Stretch (~2800-3000 cm⁻¹): Medium bands corresponding to the piperazine and methyl protons.

-

C-Br Stretch (500-600 cm⁻¹): A weak to medium band in the fingerprint region.

Stability and Storage

The stability of piperazine derivatives can be influenced by factors such as pH and storage conditions. Phenylpiperazines, in general, are more susceptible to degradation than benzylpiperazines, especially at room temperature.[4]

Recommendations:

-

Storage: For long-term storage, it is advisable to keep this compound in a cool, dry, and dark place. Storage at -20°C is recommended for optimal stability.[5]

-

pH Sensitivity: As a basic compound, its stability in solution can be pH-dependent. Acidic conditions could lead to salt formation, which may alter its solubility and reactivity. In aqueous solutions, hydrolysis of the amide bond could occur under strongly acidic or basic conditions, especially at elevated temperatures.[6][7][8]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment. Avoid contact with skin and eyes.

Applications in Drug Discovery

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[9] This is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile handle for molecular modifications.

Role as a Key Intermediate:

This compound is a valuable building block for the synthesis of more complex molecules. The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space in the search for new drug candidates.

Potential Therapeutic Areas:

Derivatives of arylpiperazines have shown activity in a broad range of therapeutic areas, including:

-

Oncology: As scaffolds for the development of kinase inhibitors and other anticancer agents.

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in antipsychotic, antidepressant, and anxiolytic drugs.

-

Infectious Diseases: Arylpiperazine derivatives have been investigated for their antibacterial and antiviral properties.

The structural features of this compound make it an attractive starting point for the design and synthesis of novel compounds targeting these and other diseases.

Caption: Role of the title compound in drug discovery.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis, versatile reactivity, and the proven importance of its structural motifs make it a valuable tool for medicinal chemists. This guide has provided a foundational understanding of its basic properties, offering insights that can aid in its effective utilization in research and development endeavors.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. ivychem.com [ivychem.com]

- 3. rndmate.com [rndmate.com]

- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Stability Study of a Novel Phenylpiperazine Derivative | Semantic Scholar [semanticscholar.org]

- 8. isaacpub.org [isaacpub.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS 331274-67-0): Synthesis, Characterization, and Applications

Executive Summary

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, registered under CAS number 331274-67-0, is a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. Its structure, which combines a bromophenyl moiety with a 4-methylpiperazine core via a ketone linkage, offers significant synthetic versatility. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the piperazine ring is a well-established "privileged scaffold" in pharmacology, often incorporated to enhance a compound's pharmacokinetic profile, including solubility and cell permeability.

This guide provides an in-depth technical overview for researchers and drug development professionals. It details a robust and validated synthetic pathway, outlines comprehensive analytical methods for structural verification and purity assessment, and explores the compound's strategic applications as a foundational building block for creating diverse chemical libraries. The protocols and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is critical for its handling, reaction design, and analytical development.

| Property | Value | Source |

| CAS Number | 331274-67-0 | [1] |

| Molecular Formula | C₁₂H₁₅BrN₂O | [1] |

| Molecular Weight | 283.17 g/mol | [1] |

| MDL Number | MFCD00594888 | [1] |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC=CC(=C2)Br | [2] |

| InChI Key | IVDRHFORCYXHQD-UHFFFAOYSA-N | [3] |

| Appearance | Typically a white to off-white solid | |

| Purity | Commercially available up to ≥98% | [1] |

Synthesis and Mechanistic Rationale

The construction of this compound is centered on the formation of a stable amide bond, a cornerstone transformation in organic synthesis.[4][5] The most efficient and widely adopted method involves a two-step sequence starting from 3-bromobenzoic acid.

Preferred Synthetic Pathway: Acyl Chloride-Mediated Amidation

This pathway is favored for its high efficiency and the reactive nature of the acyl chloride intermediate, which ensures a rapid and high-yielding reaction with the amine.

-

Step 1: Activation of the Carboxylic Acid. 3-Bromobenzoic acid is converted to the highly reactive 3-bromobenzoyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are ideal for this transformation.[3][6] Thionyl chloride is often preferred in industrial settings because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[6]

-

Step 2: Nucleophilic Acyl Substitution. The resulting 3-bromobenzoyl chloride is then subjected to a nucleophilic attack by the secondary amine of 1-methylpiperazine. This reaction is typically performed in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] The crucial role of this base is to act as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the 1-methylpiperazine nucleophile and driving the reaction to completion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Disclaimer: This protocol should only be executed by trained professionals in a properly equipped chemical laboratory with appropriate safety measures.

Materials:

-

3-Bromobenzoic acid (1.0 equiv)

-

Thionyl chloride (2.0-3.0 equiv)[6]

-

1-Methylpiperazine (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Acyl Chloride Formation:

-

In a dry, round-bottom flask under a nitrogen atmosphere, suspend 3-bromobenzoic acid in anhydrous DCM.

-

Add thionyl chloride dropwise at room temperature.

-

Heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours, monitoring the reaction by the cessation of gas evolution.[6]

-

Cool the reaction to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The crude 3-bromobenzoyl chloride is typically used directly in the next step.

-

-

Amide Formation:

-

Dissolve the crude 3-bromobenzoyl chloride in fresh anhydrous DCM and cool the flask to 0°C in an ice bath.

-

In a separate flask, dissolve 1-methylpiperazine and triethylamine in anhydrous DCM.

-

Add the 1-methylpiperazine/triethylamine solution dropwise to the cold acyl chloride solution over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

-

Workup and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the bromophenyl ring will appear in the downfield region (~7.2-7.8 ppm). The four methylene groups of the piperazine ring will typically appear as two or more multiplets in the range of ~2.4-3.8 ppm. A sharp singlet corresponding to the N-methyl group protons will be visible in the upfield region (~2.3 ppm).

-

¹³C NMR: The carbonyl carbon (C=O) will produce a characteristic signal in the highly deshielded region (~168-172 ppm). Signals for the six aromatic carbons will be observed between ~120-140 ppm, and the aliphatic carbons of the piperazine ring and the methyl group will appear in the upfield region (~40-60 ppm).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) should show a strong signal for the protonated molecular ion [M+H]⁺ at m/z ≈ 284.0 and 286.0. The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity (the A+2 peak), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a monobrominated compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity analysis is routinely performed using reverse-phase HPLC.[7] A typical method would employ a C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid as a modifier) and UV detection (e.g., at 254 nm). This technique is highly effective for quantifying the purity of the final product and detecting any residual starting materials or byproducts.[7]

-

Applications in Research and Drug Development

The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

A Versatile Scaffold for Library Synthesis

The true power of this molecule lies in its capacity for diversification. The aryl bromide is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in drug discovery.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

This synthetic handle allows for the rapid generation of a large library of analogues from a single, common intermediate, which is a core strategy in lead optimization.

Logical Diversification Diagram

Caption: Synthetic diversification pathways from the core molecule.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this or any chemical reagent.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a synthetically tractable and highly valuable building block for pharmaceutical and chemical research. Its straightforward synthesis via acyl chloride-mediated amidation, combined with the dual functionality of a reactive aryl bromide and a pharmacologically relevant piperazine moiety, makes it an ideal starting point for the development of novel and diverse molecular entities. The analytical protocols described provide a robust framework for quality control, ensuring that researchers can proceed with confidence in subsequent synthetic elaborations.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. ivychem.com [ivychem.com]

- 3. Buy 1-(3-Bromobenzoyl)-2-methylpiperazine | 1240569-66-7 [smolecule.com]

- 4. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]

- 5. Greener Methods: Catalytic Amide Bond Formation [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its analytical characterization. Furthermore, we will explore its potential therapeutic applications by examining the well-established pharmacological significance of the broader class of piperazine-containing molecules.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The versatility of the piperazine moiety allows for extensive chemical modification at its nitrogen positions, enabling the fine-tuning of pharmacological activity and the exploration of diverse chemical spaces.[4] Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer agents, highlighting the broad therapeutic potential of this chemical class.[5][6][7]

This compound incorporates this key piperazine scaffold, functionalized with a 3-bromophenyl group. The presence of the bromine atom provides a valuable synthetic handle for further chemical elaboration through various cross-coupling reactions, allowing for the creation of diverse compound libraries for screening and lead optimization.

Physicochemical and Structural Properties

This compound is a synthetic organic compound with the molecular formula C12H15BrN2O.[8] Its chemical structure consists of a central piperazine ring, with one nitrogen atom acylated by a 3-bromobenzoyl group and the other nitrogen atom methylated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 331274-67-0 | [8][9] |

| Molecular Formula | C12H15BrN2O | [8] |

| Molecular Weight | 283.17 g/mol | [8] |

| Purity | Typically ≥98% | [8] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Not experimentally reported. | - |

| Boiling Point | Not experimentally reported. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from general properties of similar compounds. |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the acylation of 1-methylpiperazine with 3-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Synthesis Workflow

Caption: General two-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Plausible)

This protocol is based on established methods for similar chemical transformations.

Step 1: Synthesis of 3-Bromobenzoyl Chloride

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid (1 equivalent).

-

Reagent Addition: Add thionyl chloride (2-3 equivalents) to the flask. The reaction can be performed neat or in an inert solvent such as toluene.

-

Reaction: Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 1-methylpiperazine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of 3-bromobenzoyl chloride (1 equivalent) in anhydrous DCM dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (3-bromophenyl group): Multiplets in the range of δ 7.2-7.8 ppm. - Piperazine Protons: Broad signals or multiplets for the -CH₂- groups, typically in the range of δ 2.3-3.8 ppm. The protons on the carbons adjacent to the carbonyl group will be shifted further downfield. - Methyl Protons (-NCH₃): A singlet around δ 2.3 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-172 ppm. - Aromatic Carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the bromine atom will show a characteristic signal. - Piperazine Carbons: Signals in the range of δ 40-55 ppm. - Methyl Carbon (-NCH₃): A signal around δ 45 ppm. |

| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z 282 and 284 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). - Protonated Molecule [M+H]⁺: Expected at m/z 283 and 285. - Key Fragmentation Patterns: Likely fragmentation would involve the cleavage of the amide bond. |

| Infrared (IR) Spectroscopy | - Carbonyl Stretch (C=O): A strong absorption band in the region of 1630-1660 cm⁻¹. - C-N Stretch: Absorption bands in the region of 1200-1350 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. |

Potential Applications in Drug Discovery

The structural features of this compound make it a compelling candidate for further investigation in drug discovery programs.

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs.[5] The lipophilicity and basicity of the 4-methylpiperazine group can facilitate blood-brain barrier penetration.

-

Oncology: Numerous piperazine derivatives have been investigated as anticancer agents, targeting various kinases and other signaling pathways.[6]

-

Infectious Diseases: The piperazine scaffold is also present in several antimicrobial and antifungal agents.[7]

-

Fragment-Based Drug Design and Library Synthesis: The 3-bromo substitution provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Future Directions: A Platform for Novel Therapeutics

The true potential of this compound lies in its utility as a versatile building block. The logical progression for a research program involving this compound would be:

-

Synthesis and Characterization: Prepare and fully characterize the compound to confirm its structure and purity using the methods outlined above.

-

Derivatization: Utilize the bromine atom to generate a library of analogs with diverse substituents at the 3-position of the phenyl ring.

-

Biological Screening: Screen the parent compound and its derivatives against a panel of relevant biological targets (e.g., kinases, G-protein coupled receptors, enzymes) based on the desired therapeutic area.

-

Lead Optimization: Based on the screening results, perform further medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the most promising hits.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structure combines the favorable properties of the piperazine scaffold with a functional handle for further chemical modification. While specific biological data for this compound is not yet widely published, the extensive body of literature on related piperazine derivatives suggests that it is a promising starting point for the development of novel therapeutics in a variety of disease areas. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemuniverse.com [chemuniverse.com]

- 9. rndmate.com [rndmate.com]

- 10. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound featuring a 3-brominated benzoyl group linked to an N-methylpiperazine moiety. While specific literature on this exact molecule is sparse, its structural components are prevalent in a multitude of biologically active agents, suggesting significant, unexplored therapeutic potential. The 3-bromophenyl group is a key feature in numerous potent kinase inhibitors, and the N-arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of this compound, including a detailed, plausible synthetic protocol, methods for its analytical characterization, and an in-depth discussion of its potential biological activities and applications in drug discovery, particularly in the fields of oncology and neuroscience.

Introduction: Unveiling the Potential of a Structurally Privileged Molecule

The pursuit of novel therapeutic agents often involves the exploration of unique chemical scaffolds that possess the potential for high-affinity interactions with biological targets. This compound emerges as a compound of interest due to the convergence of two pharmacologically significant motifs: the 3-bromophenyl ketone and the 4-methylpiperazine group.

The piperazine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs with a wide spectrum of activities, including anticancer, antipsychotic, and antihistaminic effects. Its presence can enhance pharmacokinetic properties such as solubility and oral bioavailability. The N-methyl substitution on the piperazine ring can further influence its basicity and metabolic stability.

Concurrently, the 3-bromophenyl moiety has been identified as a critical component in a variety of small-molecule inhibitors, particularly those targeting protein kinases. The bromine atom can engage in halogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, often leading to enhanced potency and selectivity. The strategic placement of the bromine at the meta position can significantly influence the molecule's conformational preferences and electronic properties, which are crucial for target engagement.

This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this compound, bridging the gap in the current literature and highlighting its potential as a lead compound for the development of novel therapeutics.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from commercially available 3-bromobenzoic acid.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromobenzoyl Chloride

This protocol is based on a standard procedure for converting carboxylic acids to acyl chlorides.[1]

-

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromobenzoic acid (1.0 eq) in anhydrous DCM.

-

If using oxalyl chloride, add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to reflux (approx. 40°C for DCM) until the reaction is complete (typically 1-3 hours, monitored by the cessation of gas evolution).

-

The solvent and excess reagent are removed under reduced pressure to yield crude 3-bromobenzoyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

-

Step 2: Synthesis of this compound

This protocol is a standard Schotten-Baumann type reaction for amide bond formation.

-

Materials:

-

3-Bromobenzoyl chloride

-

1-Methylpiperazine

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methylpiperazine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 3-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 3-bromophenyl ring (multiplets), methylene protons of the piperazine ring adjacent to the carbonyl (broad singlet or multiplet), other methylene protons of the piperazine ring (broad singlet or multiplet), and the methyl protons of the N-methyl group (singlet). |

| ¹³C NMR | Carbonyl carbon, aromatic carbons of the 3-bromophenyl ring (including the carbon attached to bromine), methylene carbons of the piperazine ring, and the methyl carbon of the N-methyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅BrN₂O, MW: 283.17 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable. |

| Infrared (IR) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Table 1: Summary of Analytical Characterization Techniques.

Potential Biological Activities and Therapeutic Applications

The structural features of this compound suggest several potential avenues for biological activity, primarily centered around its potential as a kinase inhibitor and a modulator of central nervous system (CNS) targets.

Kinase Inhibition

The 3-bromophenyl moiety is a well-recognized pharmacophore in the design of potent kinase inhibitors. The bromine atom can act as a hydrogen bond acceptor and participate in halogen bonding, which can contribute to high-affinity binding to the hinge region of the kinase ATP-binding site. Numerous kinase inhibitors targeting various members of the kinome, including those involved in cancer cell proliferation and survival, contain this structural feature.

Figure 2: Putative binding mode in a kinase active site.

Potential Kinase Targets:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK) are examples of tyrosine kinases where inhibitors often feature halogenated phenyl rings.

-

Serine/Threonine Kinases: Members of the MAPK pathway (e.g., MEK, ERK) and cell cycle-related kinases (e.g., CDKs) are also potential targets.

Proposed In Vitro Assays:

-

Kinase Panel Screening: A broad panel screening against a diverse set of kinases would be the most efficient initial step to identify potential targets.

-

Enzymatic Assays: For identified hits, IC₅₀ determination through in vitro enzymatic assays using purified kinases.

-

Cell-Based Assays: Evaluation of the compound's effect on cancer cell line proliferation (e.g., MTT or CellTiter-Glo assays) and downstream signaling pathways (e.g., Western blotting for phosphorylated substrates).

Central Nervous System (CNS) Activity

The N-arylpiperazine scaffold is a classic feature of many CNS-active drugs, particularly those targeting serotonergic and dopaminergic receptors. These receptors play crucial roles in mood, cognition, and motor control.

Potential CNS Targets:

-

Serotonin (5-HT) Receptors: Various subtypes, such as 5-HT₁A, 5-HT₂A, and 5-HT₇, are known to be modulated by arylpiperazine derivatives, suggesting potential applications in depression, anxiety, and psychosis.

-

Dopamine (D) Receptors: Antagonism or partial agonism at D₂ receptors is a common mechanism for antipsychotic drugs.

-

Sigma (σ) Receptors: These receptors are implicated in a range of neurological and psychiatric disorders, and many piperazine-containing compounds exhibit affinity for them.

Proposed In Vitro and In Vivo Assays:

-

Receptor Binding Assays: Radioligand binding assays to determine the affinity (Ki) of the compound for a panel of CNS receptors.

-

Functional Assays: In vitro functional assays (e.g., calcium mobilization, cAMP accumulation) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at identified receptors.

-

Behavioral Models: In vivo studies in animal models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), or psychosis (e.g., prepulse inhibition) to assess potential therapeutic efficacy.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The core structure of this compound offers multiple points for chemical modification to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

Figure 3: Key positions for SAR studies.

Key Areas for Optimization:

-

3-Position of the Phenyl Ring: Substitution of the bromine with other halogens (F, Cl, I) or with small lipophilic groups (e.g., CF₃, CN) could modulate potency and selectivity.

-

Other Positions on the Phenyl Ring: Introduction of substituents at the 2-, 4-, 5-, or 6-positions could explore additional binding interactions.

-

4-Position of the Piperazine Ring: The N-methyl group could be replaced with other alkyl groups, cycloalkyl groups, or even aryl groups to probe the steric and electronic requirements of the target's binding pocket.

-

Piperazine Ring Conformation: Introduction of substituents on the piperazine ring itself could lock it into specific conformations, potentially enhancing affinity for a particular target.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its synthesis is readily achievable through standard organic chemistry techniques. The convergence of the 3-bromophenyl and N-methylpiperazine pharmacophores strongly suggests a high likelihood of biological activity, particularly as a kinase inhibitor or a CNS-active agent. This technical guide provides a solid foundation for initiating research into this compound, from its synthesis and characterization to the exploration of its therapeutic potential. Further investigation into its biological targets and mechanism of action is warranted and could lead to the development of novel and effective therapeutic agents.

References

Technical Guide: Elucidating the Mechanism of Action of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

A Strategic Roadmap for Target Identification and Pathway Analysis

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound with a currently uncharacterized biological profile. The absence of published data on its mechanism of action necessitates a structured and multi-faceted research approach to identify its molecular targets and elucidate its effects on cellular pathways. This guide presents a comprehensive, technically-grounded strategy for the systematic investigation of this compound, from initial computational predictions to rigorous experimental validation. It is designed to serve as a roadmap for researchers, providing not only detailed experimental protocols but also the causal logic behind the proposed scientific workflow. Our approach is rooted in the principles of modern drug discovery, integrating in silico, in vitro, and cell-based methodologies to build a robust understanding of the compound's pharmacological identity.

Introduction: The Investigative Challenge

This compound, hereafter referred to as Compound X, represents a novel chemical entity. Its structure, featuring a bromophenyl group linked to a methylpiperazinyl methanone moiety, suggests potential interactions with a range of biological targets, as the piperazine scaffold is a common feature in many centrally active agents.[1] However, without empirical data, its therapeutic potential and safety profile remain unknown. The primary objective of this guide is to outline a systematic and efficient workflow to deconstruct the mechanism of action of Compound X. This process is fundamental to any drug discovery program, as it informs lead optimization, predicts potential therapeutic applications, and anticipates possible adverse effects.[2]

This document eschews a rigid template in favor of a logical, branching investigative path that mirrors the decision-making process in a real-world research environment. We will proceed from broad, predictive analyses to highly specific, validation-focused experiments.

Phase I: In Silico Target Prediction & Physicochemical Profiling

The initial phase of our investigation leverages computational tools to generate testable hypotheses, thereby conserving resources and focusing our subsequent experimental efforts.[3][4][5] This in silico approach is predicated on the principle of chemical similarity: molecules with similar structures are likely to interact with similar biological targets.[3]

Physicochemical Properties

A foundational understanding of a compound's drug-like properties is essential. These parameters, predicted using computational models, can offer early insights into potential bioavailability and formulation challenges.

| Property | Predicted Value | Significance |

| Molecular Weight | 283.17 g/mol | Adheres to Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 0 | Favorable for oral absorption |

| Hydrogen Bond Acceptors | 3 (N, N, O) | Within typical range for drug-like molecules |

| Polar Surface Area | ~23.5 Ų | Suggests potential for CNS penetration |

Table 1: Predicted Physicochemical Properties of Compound X.

Target Prediction via Chemical Similarity and Pharmacophore Mapping

We will perform searches of large-scale bioactivity databases to identify known compounds that are structurally similar to Compound X.

Methodology:

-

Database Selection: Utilize public and commercial databases such as ChEMBL, PubChem, and BindingDB.[6][7][8]

-

Search Algorithm: Employ Tanimoto coefficient-based similarity searches on 2D fingerprints (e.g., Morgan fingerprints).

-

Analysis: For structurally similar compounds with known bioactivity, analyze their primary targets and associated pathways. This provides a preliminary list of potential targets for Compound X.

-

Pharmacophore Modeling: Construct a 3D pharmacophore model based on the structure of Compound X. This model, representing the spatial arrangement of key chemical features, will be used to screen 3D databases of known protein targets to identify those with complementary binding pockets.

Expected Outcome: A prioritized list of potential protein targets (e.g., G-protein coupled receptors, kinases, ion channels, transporters) for subsequent experimental validation.

Phase II: In Vitro Target Screening & Validation

With a list of hypothesized targets, the next phase is to experimentally determine if Compound X interacts with them directly. This is achieved through a tiered screening approach, starting broad and then focusing on the most promising interactions.

Broad-Panel Target Screening

A cost-effective initial step is to screen Compound X at a single, high concentration (e.g., 10 µM) against a commercially available panel of the most common drug targets. This provides a broad overview of its potential activity and selectivity.

Example Screening Panel:

| Target Class | Representative Targets |

| GPCRs | Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Adrenergic (α1, α2, β1, β2) |

| Kinases | EGFR, VEGFR, Src, Abl |

| Ion Channels | hERG, Nav1.5, Cav1.2 |

| Transporters | SERT, DAT, NET |

| Enzymes | MAO-A, MAO-B, COX-1, COX-2 |

Table 2: Representative Broad-Panel Target Screen.

Hit Confirmation and Potency Determination

Any "hits" from the broad-panel screen (e.g., >50% inhibition or activity) must be confirmed. This involves generating full concentration-response curves to determine potency (IC50 or EC50) and affinity (Ki).

Experimental Protocol: Radioligand Binding Assay for a GPCR Target

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of Compound X for a hypothetical GPCR target, for instance, the Dopamine D2 receptor.[9][10][11]

Materials:

-

Cell membranes expressing the human Dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a known high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Compound X serial dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation: Thaw the D2 receptor membranes on ice. Prepare serial dilutions of Compound X in assay buffer.

-

Assay Plate Setup: To each well of a 96-well plate, add:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM Haloperidol (for non-specific binding).

-

50 µL of the appropriate Compound X dilution.

-

-

Add Radioligand: Add 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd) to all wells.

-

Add Receptor Membranes: Add 100 µL of the D2 receptor membrane preparation to all wells. The final volume is 200 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash each well 3 times with ice-cold assay buffer to separate bound from free radioligand.

-

Counting: Punch the filters into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Compound X.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Phase III: Phenotypic Screening & Target Deconvolution

An alternative and complementary approach is phenotypic screening, which identifies compounds based on their effect on a cellular or organismal phenotype without a priori knowledge of the target.[12][13] This is particularly useful if in silico and target-based approaches yield no clear hits.

High-Content Cellular Imaging Screen

Methodology:

-

Cell Line Selection: Choose a relevant cell line (e.g., a human neuronal cell line if CNS effects are suspected).

-

Assay: Treat cells with Compound X across a range of concentrations. Stain the cells with multiple fluorescent dyes that label key cellular components (e.g., nucleus, cytoskeleton, mitochondria).

-

Imaging: Use an automated high-content imaging system to capture multi-channel images of the cells.

-

Analysis: Extract quantitative features from the images (e.g., cell number, nuclear size, mitochondrial integrity, neurite outgrowth). Compare the phenotypic "fingerprint" of Compound X to a reference library of compounds with known mechanisms of action.

Target Deconvolution

If a robust and interesting phenotype is observed, the critical next step is to identify the molecular target responsible for this effect.[14][15][16]

Methodology: Affinity Chromatography-Mass Spectrometry

This is a classic and powerful method for target identification.[2][17]

-

Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its activity (identified through preliminary structure-activity relationship studies).

-

Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

-

Affinity Pulldown: Incubate the beads with a cell lysate. The protein target(s) of Compound X will bind to the immobilized probe.

-

Washing & Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, often by competing with an excess of free (non-biotinylated) Compound X.

-

Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

Validation: Putative targets identified via this method must be validated using orthogonal techniques, such as demonstrating that genetic knockdown (e.g., via siRNA or CRISPR) of the target protein recapitulates the observed cellular phenotype of Compound X.[18][19]

Phase IV: Elucidation of Cellular Mechanism of Action

Once a primary target has been robustly validated, the final phase is to understand how modulating this target with Compound X affects downstream cellular signaling pathways.[20][21][22]

Methodology: Cell-Based Signaling Assays

The choice of assay depends entirely on the validated target.

-

If the target is a GPCR: Measure downstream second messengers like cAMP or Ca²⁺, or monitor receptor internalization.

-

If the target is a kinase: Use phospho-specific antibodies in a Western blot or ELISA to measure the phosphorylation status of known substrates.

-

If the target is a nuclear receptor: Use a reporter gene assay to measure changes in the transcriptional activity of target genes.

Conclusion

The journey to uncover the mechanism of action for a novel compound like this compound is an iterative process of hypothesis generation and experimental validation. The comprehensive strategy outlined in this guide, integrating computational, biochemical, and cell-based approaches, provides a robust framework for identifying its molecular target(s), understanding its influence on cellular pathways, and ultimately defining its pharmacological identity. This systematic investigation is the cornerstone of translating a chemical entity into a potential therapeutic tool.

References

- 1. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Computational Approach to Finding Novel Targets for Existing Drugs | PLOS Computational Biology [journals.plos.org]

- 5. Identifying novel drug targets with computational precision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ChEMBL - ChEMBL [ebi.ac.uk]

- 7. Chemistry and Biology Databases | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Compounds - SMBP [secondarymetabolites.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 13. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 14. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 16. drughunter.com [drughunter.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 19. tandfonline.com [tandfonline.com]

- 20. promega.kr [promega.kr]

- 21. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Signaling Pathway Assays [promega.com]

An In-depth Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic compound (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a molecule of interest within the broader class of piperazine derivatives known for their diverse pharmacological activities. While extensive research on this specific molecule is not widely published, this document synthesizes available information on its chemical properties, outlines a robust synthesis protocol, and explores its potential pharmacological relevance based on the well-established activities of structurally related compounds.

Core Chemical Identity

This compound is a synthetic compound featuring a 3-bromophenyl group linked to a 4-methylpiperazine moiety via a ketone bridge. This structure combines the functionalities of an aryl bromide and a substituted piperazine, making it a versatile scaffold for further chemical modification and a candidate for biological screening.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 331274-67-0[1] |

| Molecular Formula | C₁₂H₁₅BrN₂O[1] |

| Molecular Weight | 283.17 g/mol [1] |

| Canonical SMILES | CN1CCN(CC1)C(=O)c1cccc(c1)Br |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | Not available | Experimental determination is recommended. |

| Solubility | Not available | Expected to have limited aqueous solubility, a common trait for such scaffolds. |

| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity, which is often favorable for CNS penetration. |

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of this compound is achieved through an amide coupling reaction . This involves the reaction of a 3-bromobenzoic acid derivative with 1-methylpiperazine.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the amide coupling of 3-bromobenzoic acid and 1-methylpiperazine using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

3-Bromobenzoic acid

-

1-Methylpiperazine

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Activation: Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

-

Coupling: Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Pharmacological Profile and Potential Applications

While specific pharmacological data for this compound is not available in peer-reviewed literature, the piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds.[2]

Potential as a CNS-Active Agent

Many piperazine derivatives exhibit activity at various central nervous system (CNS) targets. The structural features of this compound, particularly its moderate lipophilicity, suggest potential for blood-brain barrier penetration. Compounds with similar scaffolds have shown affinity for a range of receptors, including serotonergic and dopaminergic systems, which are implicated in various neurological and psychiatric disorders.[3]

Hypothetical Mechanism of Action

A plausible, yet unverified, mechanism of action for this compound could involve modulation of neurotransmitter systems. The arylpiperazine motif is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors. Further research through in vitro binding assays and functional screens would be necessary to elucidate any specific biological targets.

Caption: Hypothetical mechanism of action for the topic compound.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following are predicted spectral characteristics based on the known properties of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons are expected in the δ 7.0-8.0 ppm region. The methyl protons on the piperazine ring would likely appear as a singlet around δ 2.3 ppm, while the piperazine ring protons would be observed as multiplets in the δ 2.4-3.8 ppm range.

-

¹³C NMR: The carbonyl carbon is anticipated to have a chemical shift in the downfield region, around δ 170 ppm. Aromatic carbons would appear between δ 120-140 ppm, and the aliphatic carbons of the piperazine ring and the methyl group would be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong characteristic absorption band for the ketone carbonyl (C=O) stretch in the range of 1630-1650 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (283.17 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. While current publicly available data on this specific molecule is limited, its synthesis is straightforward, and its structure is amenable to further derivatization. Future research should focus on the experimental determination of its physicochemical properties, a thorough pharmacological evaluation to identify its biological targets and mechanism of action, and a comprehensive toxicological assessment. Such studies will be crucial in unlocking the full potential of this and related compounds in drug discovery and development.

References

The Multifaceted Biological Activities of N-Arylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity and selectivity.[1] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by N-arylpiperazine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for the evaluation of these versatile compounds. The content is structured to provide not just a recitation of facts, but a causal understanding of experimental design and data interpretation, fostering a deeper comprehension of this important chemical class.

Introduction: The Prominence of the N-Arylpiperazine Moiety

N-arylpiperazines are a class of organic compounds characterized by a piperazine ring linked to an aryl group at one of the nitrogen atoms.[2] This structural motif is a key component in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[3][4] The versatility of the N-arylpiperazine scaffold stems from its unique physicochemical properties, including its ability to participate in various non-covalent interactions with biological macromolecules. The protonatable nitrogen atom within the piperazine ring often forms a crucial ionic bond with acidic residues in receptor binding pockets, while the aryl group can engage in π-π stacking and hydrophobic interactions.[3][5] This inherent promiscuity, when appropriately harnessed through synthetic modification, allows for the development of potent and selective ligands for a multitude of biological targets.

This guide will focus on the most significant and well-documented biological activities of N-arylpiperazine derivatives, including their applications as antipsychotic, antidepressant, anxiolytic, and anticancer agents. We will explore the molecular intricacies of their interactions with key receptors and enzymes, providing a solid foundation for the rational design of novel therapeutic agents.

Central Nervous System (CNS) Activities of N-Arylpiperazine Derivatives

The CNS is a primary domain for the therapeutic application of N-arylpiperazine derivatives. Their ability to modulate the activity of key neurotransmitter systems, particularly the serotonergic and dopaminergic systems, underpins their efficacy in treating a range of psychiatric and neurological disorders.[4][6]

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Atypical antipsychotics often feature an N-arylpiperazine moiety, which contributes to their improved side-effect profile compared to classical neuroleptics.[7] These compounds typically exhibit a mixed antagonism/partial agonism at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic action.[8][9]

The antipsychotic effects of N-arylpiperazine derivatives are primarily attributed to their ability to modulate dopamine and serotonin signaling pathways.

-

Dopamine D2 Receptor Antagonism/Partial Agonism: Excessive dopaminergic activity in the mesolimbic pathway is implicated in the positive symptoms of schizophrenia. N-arylpiperazine-containing antipsychotics, such as aripiprazole and cariprazine, act as partial agonists at D2 receptors.[7][10] This means they can act as antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state, helping to stabilize dopamine neurotransmission. The N-arylpiperazine core is crucial for anchoring the ligand in the orthosteric binding site of the D2 receptor.[11]

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors in the prefrontal cortex is believed to alleviate the negative symptoms and cognitive deficits associated with schizophrenia. Many N-arylpiperazine derivatives exhibit high affinity for 5-HT2A receptors.[6]

-

Serotonin 5-HT1A Receptor Partial Agonism: Partial agonism at 5-HT1A autoreceptors can enhance dopamine release in the prefrontal cortex, further contributing to the therapeutic effects on negative and cognitive symptoms.[8]

Signaling Pathway: D2 and 5-HT2A Receptor Modulation by N-Arylpiperazine Antipsychotics

Caption: Modulation of Dopamine D2 and Serotonin 5-HT2A receptor signaling by N-arylpiperazine antipsychotics.

Antidepressant and Anxiolytic Activities: Targeting the Serotonergic System

N-arylpiperazine derivatives are integral to the structure of several antidepressant and anxiolytic drugs. Their primary mechanism of action in these indications involves the modulation of serotonin receptors, particularly the 5-HT1A subtype.[12][13]

-

5-HT1A Receptor Agonism/Partial Agonism: Compounds like buspirone are partial agonists at 5-HT1A receptors.[6] Presynaptic 5-HT1A autoreceptors regulate the firing of serotonergic neurons. Acute administration of a 5-HT1A agonist inhibits serotonin release, but chronic treatment leads to desensitization of these autoreceptors, resulting in enhanced serotonergic neurotransmission. Postsynaptic 5-HT1A receptors are found in brain regions like the hippocampus and cortex, and their activation is associated with anxiolytic and antidepressant effects. The interaction with the 5-HT1A receptor is well-characterized, involving an ionic bond between the protonated piperazine nitrogen and an aspartate residue (Asp3.32) in the receptor, and a CH-π interaction between the aryl ring and a phenylalanine residue (Phe6.52).[3]

-

Sigma-1 Receptor Binding: Some N-arylpiperazine derivatives also exhibit high affinity for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum.[12][14] The interaction with sigma-1 receptors is believed to contribute to their antidepressant effects, potentially through the modulation of various neurotransmitter systems and intracellular signaling pathways.[14]

Signaling Pathway: 5-HT1A Receptor-Mediated Antidepressant/Anxiolytic Effects

Caption: N-Arylpiperazine derivatives exert their antidepressant and anxiolytic effects primarily through partial agonism at presynaptic and postsynaptic 5-HT1A receptors.

Anticancer Activity of N-Arylpiperazine Derivatives

In recent years, the N-arylpiperazine scaffold has gained significant attention in oncology research for its potential as a template for the development of novel anticancer agents.[3][15] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, and their modular structure allows for facile chemical modifications to enhance potency and selectivity.[16]

Diverse Mechanisms of Anticancer Action

The anticancer activity of N-arylpiperazine derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple molecular targets implicated in cancer pathogenesis.[16]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Some derivatives have been shown to inhibit the activity of RTKs, which play crucial roles in cell proliferation, survival, and angiogenesis.

-

Induction of Apoptosis: Many N-arylpiperazine compounds induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins and the activation of caspases.[16]

-

Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific checkpoints, such as G2/M, preventing cancer cell proliferation.[16]

-

α1-Adrenergic Receptor Antagonism: Naftopidil, an arylpiperazine-based α1-adrenoceptor antagonist used for benign prostatic hyperplasia, has shown potential anticancer activities, particularly in prostate cancer, by inhibiting cell growth.[3][17]

-

Modulation of Serotonin Receptors: The involvement of serotonergic signaling in cancer progression is an emerging area of research. Some N-arylpiperazine derivatives that target 5-HT receptors have exhibited antiproliferative effects in various cancer cell lines.[5]

Structure-Activity Relationships in Anticancer N-Arylpiperazines

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of N-arylpiperazine derivatives. Key structural features that influence activity include:

-

Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring can significantly impact cytotoxicity. For example, electron-withdrawing groups like chlorine or trifluoromethyl have been shown to enhance anticancer activity in some series.[16]

-

The Linker Chain: The length and flexibility of the linker connecting the arylpiperazine moiety to another pharmacophore can influence binding affinity and selectivity for specific targets.[3]

-

The Terminal Group: The nature of the terminal functional group plays a critical role in determining the mechanism of action and overall potency.

Experimental Protocols for Evaluating Biological Activity

The following section provides standardized, step-by-step protocols for key in vitro assays used to characterize the biological activity of N-arylpiperazine derivatives.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This protocol is a generalized example and should be optimized for the specific receptor and radioligand being used.

Experimental Workflow: Radioligand Binding Assay

Caption: A generalized workflow for determining the binding affinity of N-arylpiperazine derivatives using a radioligand binding assay.

Step-by-Step Protocol:

-

Preparation of Cell Membranes:

-

Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human D2 receptor).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the N-arylpiperazine test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the receptor.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail to each well.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-